Barbiturate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

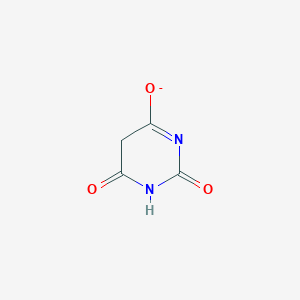

Barbiturate is conjugate base of barbituric acid. It is a conjugate base of a barbituric acid.

This compound is a class of drugs characterized as central nervous system (CNS) depressants. This compound compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other this compound effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.

Aplicaciones Científicas De Investigación

1. Barbituric Acid Derivatives in Organic Synthesis

Barbituric acid, a pharmacologically active pyrimidine heterocyclic organic compound, plays a significant role in organic synthesis. Its derivatives are utilized in creating polyheterocyclic, natural, medicinal compounds, and organic sensors. The compound has attracted significant interest in the scientific community for its versatility in multicomponent reactions (Ziarani et al., 2021).

2. Mechanism of Action in Neurology

Barbiturates, particularly phenobarbital, have been used in treating epilepsy for over a century. They act by prolonging and potentiating the action of γ-aminobutyric acid (GABA) on GABA_A receptors. Additionally, barbiturates block AMPA/kainate receptors and inhibit glutamate release through an effect on P/Q-type high-voltage activated calcium channels (Löscher & Rogawski, 2012).

3. Immunological Effects and T Cell Activation

Barbiturates can directly inhibit the calmodulin/calcineurin complex, affecting the activation of essential transcription factors in T cell activation. This inhibition elucidates some of the immunosuppressive effects associated with barbiturate treatment (Humar et al., 2004).

4. Analytical Detection Techniques

Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for the quantitation of various barbiturates in biological samples, crucial for both clinical and forensic purposes (Johnson & Garg, 2010).

5. Environmental Impact and Stability

Barbiturates, due to their stability and recalcitrance, have been detected in aquatic environments. Studies on their biotic and abiotic degradation indicate that they demonstrate high stability in these environments (Peschka, Eubeler, & Knepper, 2006).

Propiedades

Fórmula molecular |

C4H3N2O3- |

|---|---|

Peso molecular |

127.08 g/mol |

Nombre IUPAC |

2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1 |

Clave InChI |

HNYOPLTXPVRDBG-UHFFFAOYSA-M |

SMILES canónico |

C1C(=O)NC(=O)N=C1[O-] |

Sinónimos |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

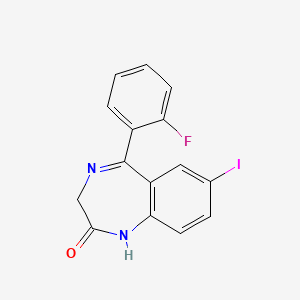

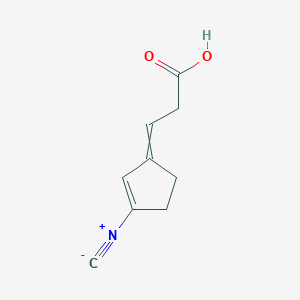

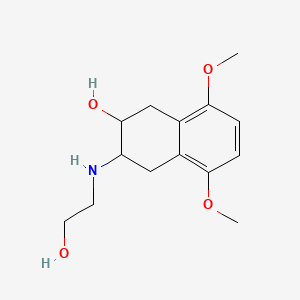

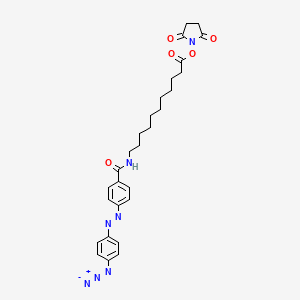

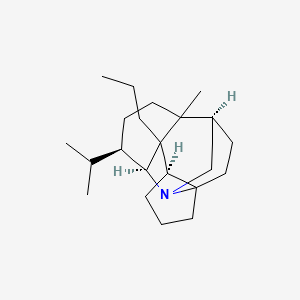

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)

![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)